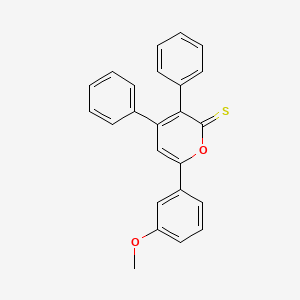
Diplumbyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diplumbyne is a compound belonging to the group of dimetallynes, which are characterized by a triple bond between two heavier group 14 elements. Specifically, this compound features a lead-lead triple bond, making it a unique and intriguing subject of study in the field of inorganic chemistry. The compound is represented by the general formula R-Pb≡Pb-R, where R denotes a substituent group.
Méthodes De Préparation
The synthesis of diplumbyne typically involves the reduction of a lead(II) halide precursor. One common method is the reduction of a lead(II) bromide compound (R-PbBr) using a reducing agent such as diisobutylaluminum hydride (DIBAL-H). This reaction proceeds under mild conditions and yields this compound with varying efficiencies depending on the substituent groups attached to the lead atoms .
Industrial production methods for this compound are not well-documented, as the compound is primarily of academic interest. the principles of its synthesis could potentially be scaled up for larger-scale production if needed.
Analyse Des Réactions Chimiques
Diplumbyne undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds. Common oxidizing agents include molecular oxygen and halogens.
Reduction: The compound can be reduced further to form lead(0) species, although this is less common.
Substitution: this compound can participate in substitution reactions where the substituent groups ® are replaced by other functional groups. This often involves the use of organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with dinuclear metal carbonyls can yield complexes such as Mn(CO)5(PbR), Fe(CO)4(PbR)2, and Co4(CO)9(PbR)2 .
Applications De Recherche Scientifique
Diplumbyne has several applications in scientific research, including:
Chemistry: this compound is used as a model compound to study the bonding properties of heavy group 14 elements.
Material Science: This compound and its derivatives are being explored for their potential use in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which diplumbyne exerts its effects is primarily related to its ability to participate in redox reactions. The lead-lead triple bond can undergo oxidation and reduction, allowing the compound to act as a versatile reagent in various chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific context in which this compound is used .
Comparaison Avec Des Composés Similaires
Compared to these compounds, diplumbyne is unique due to the presence of the lead-lead triple bond, which imparts distinct electronic and structural properties . Similar compounds include:
Disilyne: Featuring a silicon-silicon triple bond.
Digermyne: Featuring a germanium-germanium triple bond.
Distannyne: Featuring a tin-tin triple bond.
These compounds share some reactivity patterns with this compound but differ in their specific chemical behavior due to the varying atomic sizes and electronic configurations of the group 14 elements involved.
Propriétés
Numéro CAS |
357263-74-2 |
|---|---|
Formule moléculaire |
Pb2 |
Poids moléculaire |
4.1e+02 g/mol |
Nom IUPAC |
λ2-plumbanylidenelead |
InChI |
InChI=1S/2Pb |
Clé InChI |
AMCSGQMNQKBDRW-UHFFFAOYSA-N |
SMILES canonique |
[Pb]=[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene](/img/structure/B12590737.png)
![7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one](/img/structure/B12590746.png)

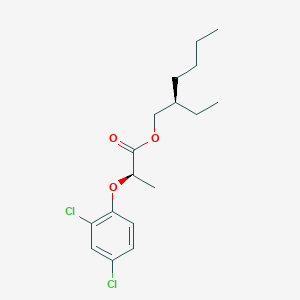

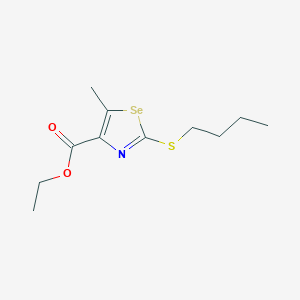

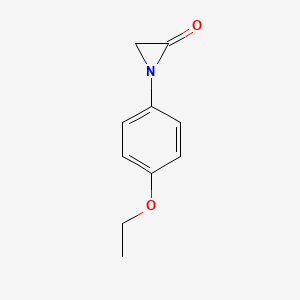
![Ethyl 2-{[(4-bromophenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12590780.png)
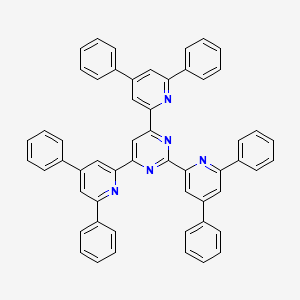
![4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590786.png)
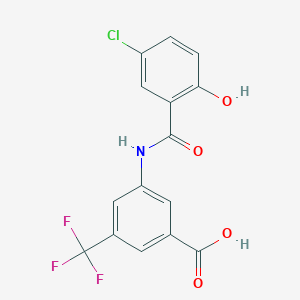
![5-Bromo-2-(4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}phenyl)pyrimidine](/img/structure/B12590808.png)
